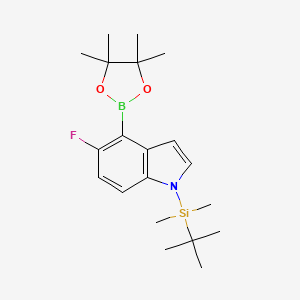

1-(tert-Butildimetilsilil)-5-fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol

Descripción general

Descripción

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C20H31BFNO2Si and its molecular weight is 375.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Este compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo éster de boronato es fundamental en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que se utilizan ampliamente para formar enlaces carbono-carbono . Esta reacción es esencial para crear estructuras biarilicas que son comunes en los productos farmacéuticos y los materiales orgánicos.

Descubrimiento de fármacos

El núcleo indol del compuesto es un motivo común en muchos productos farmacéuticos. Se puede utilizar como bloque de construcción en la síntesis de posibles candidatos a fármacos. Por ejemplo, los derivados de indol se han explorado por sus propiedades anti-VIH a través de estudios de acoplamiento molecular .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indazole derivatives, have been reported to have various biological activities, suggesting a wide range of potential targets .

Mode of Action

It is synthesized through two substitution reactions , which might influence its interaction with its targets.

Biochemical Pathways

Indazole derivatives, which this compound is a significant intermediate of, are known to have various effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . These effects suggest that the compound could potentially influence a variety of biochemical pathways.

Result of Action

Given that it is a significant intermediate of 1h-indazole derivatives , it may share some of the biological activities associated with these compounds.

Actividad Biológica

1-(tert-Butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1148004-02-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

The compound's biological activity is primarily attributed to its structure, which incorporates a fluorine atom and a boron-containing moiety. These features may enhance the compound's interaction with biological targets such as enzymes and receptors.

Inhibition of Anaplastic Lymphoma Kinase (ALK)

One notable study investigated the inhibition of ALK by structurally similar compounds. The findings suggest that modifications to the indole structure can lead to enhanced potency against ALK:

| Compound | IC50 (nM) | Cell Growth Inhibition (KARPAS-299) |

|---|---|---|

| 7a | >50,000 | - |

| 7b | 2503 ± 545 | - |

| 7c | 28.6 ± 12.6 | - |

| 7d | 21.3 ± 7.4 | 514.6 |

This table illustrates the varying potencies of different compounds in inhibiting ALK enzymatic activity, highlighting the potential for similar indole derivatives to exhibit comparable effects .

Antitumor Efficacy

In vivo studies have evaluated the antitumor efficacy of compounds similar to 1-(tert-butyldimethylsilyl)-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in xenograft models. For instance:

- CJ-2360 , a compound with a similar scaffold, demonstrated significant antitumor activity in KARPAS-299 xenograft models.

The study reported that CJ-2360 inhibited AKT activity effectively at specific time points and showed promising tumor tissue exposure levels .

Research Findings

Recent investigations have also focused on the synthesis and characterization of boron-containing indoles. These studies emphasize the role of boron in enhancing biological properties such as solubility and bioavailability:

| Compound | Yield (%) | Observations |

|---|---|---|

| CJ-2360 | - | Effective ALK inhibitor with favorable pharmacokinetics |

These findings suggest that structural modifications can lead to improved biological activity and therapeutic potential .

Propiedades

IUPAC Name |

tert-butyl-[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31BFNO2Si/c1-18(2,3)26(8,9)23-13-12-14-16(23)11-10-15(22)17(14)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMAAQPCABOWNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CN3[Si](C)(C)C(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31BFNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.